Caspase-8 Inhibitor II

Description

BenchChem offers high-quality Caspase-8 Inhibitor II suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Caspase-8 Inhibitor II including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H43FN4O11 |

|---|---|

Molecular Weight |

654.7 g/mol |

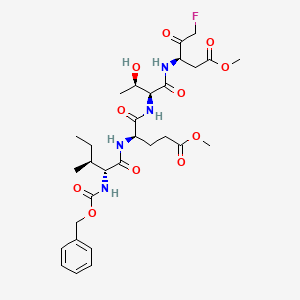

IUPAC Name |

methyl (4R)-5-[[(2S,3R)-1-[[(3R)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2R,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate |

InChI |

InChI=1S/C30H43FN4O11/c1-6-17(2)25(35-30(43)46-16-19-10-8-7-9-11-19)28(41)32-20(12-13-23(38)44-4)27(40)34-26(18(3)36)29(42)33-21(22(37)15-31)14-24(39)45-5/h7-11,17-18,20-21,25-26,36H,6,12-16H2,1-5H3,(H,32,41)(H,33,42)(H,34,40)(H,35,43)/t17-,18+,20+,21+,25+,26-/m0/s1 |

InChI Key |

PHLCQASLWHYEMX-RBMJUQRSSA-N |

Isomeric SMILES |

CC[C@H](C)[C@H](C(=O)N[C@H](CCC(=O)OC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@H](CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1 |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)OC)C(=O)NC(C(C)O)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Intricacies of Apoptosis: A Technical Guide to Caspase-8 Inhibitor II

For Immediate Release

A Deep Dive into the Mechanism of Action of a Key Apoptotic Modulator for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Caspase-8 Inhibitor II, also known as Z-IETD-FMK, a pivotal tool in the study of programmed cell death. We will delve into its core mechanism of action, present quantitative data on its inhibitory profile, provide detailed experimental protocols for its characterization, and visualize the complex signaling pathways it modulates.

Core Mechanism of Action: Irreversible Inhibition of the Apical Caspase-8

Caspase-8 Inhibitor II, Z-IETD-FMK, is a potent, cell-permeable, and irreversible inhibitor of caspase-8.[1] Its mechanism of action is rooted in its specific design, which targets the unique structural features of the caspase-8 active site.

The inhibitor is a synthetic peptide composed of the amino acid sequence Isoleucine-Glutamic acid-Threonine-Aspartic acid (IETD). This sequence mimics the preferred cleavage site of caspase-8, allowing the inhibitor to specifically bind to the enzyme's active site.[2]

The key to its irreversible inhibition lies in the fluoromethylketone (FMK) group at the C-terminus of the peptide. This group forms a covalent bond with the cysteine residue within the catalytic site of caspase-8, permanently inactivating the enzyme.[2] To enhance its utility in cell-based assays, a benzyloxycarbonyl (Z) group is attached to the N-terminus, increasing the molecule's hydrophobicity and allowing it to readily cross cell membranes.

By irreversibly binding to and inhibiting caspase-8, Z-IETD-FMK effectively blocks the initiation of the extrinsic apoptosis pathway. This pathway is triggered by extracellular signals, such as the binding of death ligands (e.g., TNF-α, FasL) to their corresponding death receptors on the cell surface. This binding event leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 molecules are brought into close proximity, leading to their dimerization and subsequent auto-activation. Activated caspase-8 then initiates a downstream cascade by cleaving and activating effector caspases, such as caspase-3 and -7, which ultimately execute the apoptotic program. Z-IETD-FMK's blockade of caspase-8 prevents these downstream events.

Furthermore, caspase-8 plays a crucial role in preventing a form of programmed necrosis called necroptosis by cleaving key necroptotic proteins RIPK1 and RIPK3. Inhibition of caspase-8 by Z-IETD-FMK can, therefore, shift the cellular death mechanism from apoptosis to necroptosis.

Quantitative Data: Inhibitory Profile of Caspase-8 Inhibitor II

The potency and selectivity of Caspase-8 Inhibitor II (Z-IETD-FMK) are critical parameters for its application in research. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Z-IETD-FMK against various caspases, demonstrating its preference for caspase-8.

| Caspase Target | Reported IC50 Value (nM) |

| Caspase-8 | ~350[3][4] |

| Caspase-10 | ~5760[3] |

| Caspase-9 | ~3700[3] |

| Caspase-1 | >10000 |

| Caspase-3 | >10000 |

| Caspase-6 | >10000 |

| Caspase-7 | >10000 |

Note: IC50 values can vary depending on the specific assay conditions, substrate concentration, and enzyme source.

Experimental Protocols

Caspase-8 Activity Assay (Colorimetric)

This protocol describes the measurement of caspase-8 activity in cell lysates using a colorimetric substrate, Ac-IETD-pNA (acetyl-Isoleucyl-Glutamyl-Threonyl-Aspartyl-p-nitroanilide).

Materials:

-

Cells of interest

-

Apoptosis-inducing agent

-

Caspase-8 Inhibitor II (Z-IETD-FMK)

-

Cell Lysis Buffer (e.g., 250 mM HEPES, pH 7.4, 25 mM CHAPS, 25 mM DTT)

-

2x Reaction Buffer (e.g., 200 mM HEPES, pH 7.4, 1% CHAPS, 50 mM DTT, 20 mM EDTA, 10% Sucrose)

-

Dithiothreitol (DTT)

-

Ac-IETD-pNA substrate

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Cell Treatment: Seed cells in a 96-well plate and treat with the desired apoptosis-inducing agent in the presence or absence of varying concentrations of Z-IETD-FMK. Include an untreated control group. Incubate for the desired period.

-

Cell Lysis:

-

For adherent cells, wash with PBS and then add cold Lysis Buffer.

-

For suspension cells, pellet the cells by centrifugation and resuspend in cold Lysis Buffer.

-

Incubate on ice for 10-15 minutes.

-

Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.

-

Collect the supernatant (cytosolic extract).

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., Bradford assay).

-

Caspase Activity Measurement:

-

In a new 96-well plate, add 50-200 µg of protein from each cell lysate.

-

Adjust the volume in each well to 50 µL with Cell Lysis Buffer.

-

Prepare a 2x Reaction Buffer containing DTT (final concentration 10 mM).

-

Add 50 µL of the 2x Reaction Buffer to each well.

-

Add 5 µL of the Ac-IETD-pNA substrate (final concentration 200 µM) to each well to start the reaction.[5]

-

Incubate the plate at 37°C for 1-2 hours.[5]

-

-

Data Acquisition: Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitroaniline released, which indicates caspase-8 activity.[6]

Western Blot Analysis of Caspase-8 Cleavage

This protocol details the detection of caspase-8 activation by monitoring its cleavage into smaller, active fragments via Western blotting.

Materials:

-

Treated cell lysates (prepared as in the activity assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific for caspase-8 (recognizing both pro- and cleaved forms)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Separation:

-

Normalize the protein concentration of all cell lysates.

-

Mix lysates with Laemmli sample buffer and boil for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Incubate the membrane with the primary anti-caspase-8 antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as described above.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

-

Capture the signal using an imaging system.

-

-

Analysis: Analyze the resulting bands. A decrease in the band corresponding to pro-caspase-8 (full-length) and the appearance of bands corresponding to the cleaved, active fragments (e.g., p43/p41 and p18) indicate caspase-8 activation.[7][8] The presence of Z-IETD-FMK should inhibit this cleavage.

Visualizing the Molecular Landscape

To better understand the context in which Caspase-8 Inhibitor II operates, the following diagrams illustrate the key signaling pathways and experimental workflows.

Caption: Extrinsic apoptosis pathway and the point of inhibition by Z-IETD-FMK.

Caption: Irreversible inhibition of caspase-8 by Z-IETD-FMK.

Caption: Workflow for characterizing the effect of Z-IETD-FMK.

References

- 1. bdbiosciences.com [bdbiosciences.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. resources.rndsystems.com [resources.rndsystems.com]

- 6. file.elabscience.com [file.elabscience.com]

- 7. Measuring Procaspase-8 and -10 Processing upon Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Z-IETD-FMK: A Technical Guide to its Role as a Core Inhibitor in the Extrinsic Apoptosis Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and development. The extrinsic apoptosis pathway, initiated by extracellular death signals, represents a critical mechanism for the removal of damaged or unwanted cells. Central to this pathway is Caspase-8, an initiator caspase that, upon activation, triggers a cascade of downstream events leading to cellular demise. Z-IETD-FMK (Benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethylketone) is a potent, cell-permeable, and irreversible inhibitor of caspase-8. Its high selectivity, based on the preferred tetrapeptide recognition sequence of Caspase-8 ("IETD"), has established it as an indispensable tool in apoptosis research.[1][2] This technical guide provides an in-depth overview of Z-IETD-FMK, detailing its mechanism of action, applications in research, and comprehensive experimental protocols.

Introduction to the Extrinsic Apoptosis Pathway

The extrinsic pathway of apoptosis is initiated by the binding of extracellular death ligands, such as Fas Ligand (FasL) or Tumor Necrosis Factor-alpha (TNF-α), to their corresponding death receptors on the cell surface.[3][4][5] This ligand-receptor interaction leads to the recruitment of adaptor proteins, most notably the Fas-Associated Death Domain (FADD). FADD, in turn, recruits pro-caspase-8, leading to the formation of the Death-Inducing Signaling Complex (DISC).[3] Within the DISC, pro-caspase-8 molecules are brought into close proximity, facilitating their dimerization and subsequent auto-catalytic activation.[6][7]

Activated caspase-8 then initiates the execution phase of apoptosis through two primary mechanisms:

-

Direct activation of effector caspases: Caspase-8 can directly cleave and activate downstream effector caspases, such as caspase-3 and caspase-7.[7][8]

-

Amplification via the intrinsic pathway: Caspase-8 can cleave Bid (BH3 interacting-domain death agonist), a pro-apoptotic member of the Bcl-2 family.[7][9] The truncated Bid (tBid) translocates to the mitochondria, inducing the release of cytochrome c and initiating the intrinsic apoptotic pathway.[10]

Z-IETD-FMK: Mechanism of Action

Z-IETD-FMK is a synthetic peptide inhibitor designed to specifically target and inactivate caspase-8.[1][2] Its mechanism of action is multifaceted:

-

Target Specificity: The tetrapeptide sequence Ile-Glu-Thr-Asp (IETD) mimics the natural cleavage site recognized by caspase-8.[1][2] This makes Z-IETD-FMK a highly selective inhibitor for this specific caspase.

-

Irreversible Inhibition: The fluoromethylketone (FMK) group at the C-terminus of the peptide forms a covalent bond with the cysteine residue in the active site of caspase-8, leading to its irreversible inactivation.[1]

-

Cell Permeability: The N-terminal benzyloxycarbonyl (Z) group enhances the hydrophobicity of the molecule, allowing it to readily cross the cell membrane and access intracellular caspases.[11]

By irreversibly binding to and inhibiting caspase-8, Z-IETD-FMK effectively blocks the downstream signaling events of the extrinsic apoptosis pathway.[1] It is important to note that under certain cellular contexts, the inhibition of caspase-8 by Z-IETD-FMK can divert the cellular response from apoptosis to a form of programmed necrosis known as necroptosis.[12]

Quantitative Data on Z-IETD-FMK Efficacy

The potency and selectivity of Z-IETD-FMK are demonstrated by its half-maximal inhibitory concentration (IC50) values against various caspases. Lower IC50 values indicate greater potency.

| Inhibitor | Primary Target | IC50 (in Cell-Free Assay) | Notes on Specificity and Off-Target Effects |

| Z-IETD-FMK | Caspase-8 | ~350 nM [2][13][14] | Also known to inhibit granzyme B.[15] Can partially inhibit the cleavage of caspase-3 and PARP.[4][15] |

| Ac-LESD-CMK | Caspase-8 | ~50 nM[13][14] | Demonstrates higher potency for caspase-8 in some studies. |

| z-LEHD-FMK | Caspase-9 | ~70 nM (for Caspase-8)[13] | Primarily a caspase-9 inhibitor but shows significant cross-reactivity with caspase-8. |

| Q-VD-OPh | Pan-caspase | 25 - 400 nM[13] | A broad-spectrum inhibitor, not specific for caspase-8. |

| Ac-DEVD-CHO | Caspase-3, -7, -8 | 0.92 nM (Ki for Caspase-8)[13] | Potent inhibitor of multiple caspases. |

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing Z-IETD-FMK to investigate the extrinsic apoptosis pathway.

In Vitro Apoptosis Inhibition Assay using Annexin V Staining

This protocol describes the use of Z-IETD-FMK to inhibit apoptosis induced by an external stimulus, followed by quantification of apoptotic cells using Annexin V staining and flow cytometry.

Materials:

-

Cell line of interest (e.g., Jurkat cells)

-

Complete cell culture medium

-

Z-IETD-FMK

-

High-purity DMSO

-

Apoptosis-inducing agent (e.g., anti-Fas antibody, TNF-α)

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that ensures they are in the exponential growth phase at the time of treatment. For adherent cells, allow them to adhere for 18-24 hours.

-

Z-IETD-FMK Preparation: Reconstitute lyophilized Z-IETD-FMK in high-purity DMSO to create a stock solution (e.g., 10-20 mM). Store in aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

Cell Treatment:

-

Pre-incubate cells with the desired final concentration of Z-IETD-FMK (typically 10-50 µM) for 30-60 minutes.[1][3] Include a vehicle control (DMSO). The final DMSO concentration should not exceed 0.2% to avoid toxicity.[11]

-

Add the apoptosis-inducing agent (e.g., 100 ng/mL anti-Fas antibody for Jurkat cells) to the appropriate wells.[1]

-

Incubate for the time required to induce apoptosis (e.g., 3-6 hours).[1]

-

-

Cell Staining:

-

Harvest the cells. For adherent cells, gently trypsinize and collect.

-

Wash the cells once with cold PBS.

-

Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.[3][9]

-

Add 400 µL of Annexin V Binding Buffer to each tube.

-

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.[9]

Caspase-8 Activity Assay (Colorimetric)

This protocol measures the inhibitory effect of Z-IETD-FMK on caspase-8 activity in cell lysates using a colorimetric substrate.

Materials:

-

Treated cell lysates (as prepared in the apoptosis induction experiment)

-

Cell lysis buffer

-

Caspase-8 colorimetric substrate (e.g., Ac-IETD-pNA)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Lysate Preparation:

-

After treatment, harvest cells and wash with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer on ice.

-

Centrifuge to pellet cell debris and collect the supernatant containing the cytosolic extract.

-

-

Caspase Activity Measurement:

Western Blot Analysis of Caspase-3 Cleavage

This protocol uses Western blotting to visualize the inhibition of downstream effector caspase activation by Z-IETD-FMK.

Materials:

-

Treated cell lysates

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-caspase-3, anti-cleaved caspase-3, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[9]

Visualizations

Signaling Pathway Diagram

Caption: Extrinsic apoptosis pathway and the inhibitory action of Z-IETD-FMK.

Experimental Workflow Diagram

Caption: Workflow for an in vitro apoptosis inhibition assay using Z-IETD-FMK.

Conclusion

Z-IETD-FMK stands as a cornerstone tool for the study of extrinsic apoptosis. Its potency, selectivity, and irreversible mode of action make it an invaluable reagent for dissecting the intricate signaling cascades governed by caspase-8. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals aiming to modulate this critical cell death pathway. A thorough understanding of its application is crucial for advancing our knowledge of apoptosis and developing novel therapeutic strategies for diseases characterized by dysregulated cell death.

References

- 1. benchchem.com [benchchem.com]

- 2. z-IETD-FMK | Caspase-8 inhibitor | Probechem Biochemicals [probechem.com]

- 3. benchchem.com [benchchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. promega.com [promega.com]

- 6. invivogen.com [invivogen.com]

- 7. cephamls.com [cephamls.com]

- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 9. benchchem.com [benchchem.com]

- 10. Protocol for measuring the caspase-8 activity at the DED filaments in adherent cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bdbiosciences.com [bdbiosciences.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. medchemexpress.com [medchemexpress.com]

understanding Caspase-8 dependent cell death

An In-depth Technical Guide to Caspase-8 Dependent Cell Death

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-8 is a pivotal initiator caspase that functions as a central regulator of cellular fate, orchestrating multiple pathways of programmed cell death.[1][2] Initially identified for its essential role in the extrinsic apoptosis pathway, its functions are now known to extend to the regulation of necroptosis and pyroptosis, placing it at a critical intersection of cell survival and inflammatory signaling.[3][4] This guide provides a detailed examination of the molecular mechanisms governing Caspase-8 dependent cell death, offers quantitative insights into these pathways, and presents detailed experimental protocols for their investigation.

The Core of Activation: The DISC

The activation of Caspase-8 is most classically initiated at the Death-Inducing Signaling Complex (DISC).[5][6] This process begins when extracellular ligands, such as FasL or TNF-related apoptosis-inducing ligand (TRAIL), bind to their cognate death receptors (e.g., Fas, TRAIL-R1/2) on the cell surface.[7][8] This ligation event triggers receptor trimerization and the recruitment of the adaptor protein FADD (Fas-Associated Death Domain) via homotypic interactions between their respective death domains (DD).[9][10]

FADD, in turn, recruits procaspase-8 through interactions between their death effector domains (DEDs).[11] This recruitment concentrates procaspase-8 molecules, facilitating their dimerization and subsequent auto-proteolytic activation.[5][12] Recent models suggest that procaspase-8 molecules form a DED chain or filament, which serves as the platform for dimerization and activation.[5][13] Upon activation, Caspase-8 is cleaved into its active subunits (p18 and p10), which then dissociate from the DISC to initiate downstream signaling cascades.[11]

References

- 1. researchgate.net [researchgate.net]

- 2. Caspase-8 is the molecular switch for apoptosis, necroptosis and pyroptosis - Kölner UniversitätsPublikationsServer [kups.ub.uni-koeln.de]

- 3. (PDF) Caspase-8 is the molecular switch for apoptosis, necroptosis and pyroptosis (2019) | Melanie Fritsch | 735 Citations [scispace.com]

- 4. Caspase-8: regulating life and death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The chains of death: A new view on caspase-8 activation at the DISC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dissecting DISC regulation via pharmacological targeting of caspase-8/c-FLIPL heterodimer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Caspase-8, receptor-interacting protein kinase 1 (RIPK1), and RIPK3 regulate retinoic acid-induced cell differentiation and necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Insights into the regulatory mechanism for caspase-8 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A death effector domain chain DISC model reveals a crucial role for caspase-8 chain assembly in mediating apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Caspase-8 Inhibitor II: Discovery, Development, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-8 Inhibitor II, chemically known as Z-IETD-FMK (Benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethylketone), is a potent, cell-permeable, and irreversible inhibitor of caspase-8.[1] As a key initiator caspase in the extrinsic pathway of apoptosis, caspase-8 plays a pivotal role in programmed cell death, making Z-IETD-FMK an indispensable tool for researchers investigating cellular life and death processes.[2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental applications of Z-IETD-FMK, supplemented with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

The development of specific caspase inhibitors like Z-IETD-FMK was driven by the need to elucidate the distinct roles of individual caspases in the intricate process of apoptosis. The design strategy for these inhibitors typically involves a peptide sequence that is recognized by the target caspase, linked to a chemical moiety that irreversibly binds to the enzyme's active site. In the case of Z-IETD-FMK, the tetrapeptide sequence IETD (Isoleucine-Glutamic acid-Threonine-Aspartic acid) is preferentially recognized by caspase-8.[3] The N-terminus is protected by a benzyloxycarbonyl (Z) group, which enhances cell permeability, while the C-terminal fluoromethyl ketone (FMK) group forms a covalent bond with the active site of the caspase, ensuring irreversible inhibition.[4]

Mechanism of Action

Caspase-8 is a cysteine-aspartic protease that, upon activation, initiates a cascade of downstream effector caspases, ultimately leading to the dismantling of the cell.[5] The activation of caspase-8 is a critical step in the extrinsic apoptosis pathway, which is triggered by the binding of extracellular death ligands, such as FasL or TNF-α, to their cognate death receptors on the cell surface. This binding event leads to the formation of the Death-Inducing Signaling Complex (DISC), which recruits and facilitates the dimerization and auto-activation of pro-caspase-8.[2] Activated caspase-8 then proceeds to cleave and activate effector caspases, such as caspase-3, committing the cell to apoptosis. Z-IETD-FMK specifically targets and inhibits the proteolytic activity of activated caspase-8, thereby blocking the propagation of the apoptotic signal.[4]

Interestingly, caspase-8 also has a role in preventing a form of programmed necrosis known as necroptosis.[4] In certain cellular contexts, the inhibition of caspase-8 by Z-IETD-FMK can divert the cellular response towards necroptosis, providing a valuable experimental system for studying this alternative cell death pathway.[4]

Quantitative Data: Inhibitor Potency and Selectivity

The efficacy of a chemical inhibitor is defined by its potency and selectivity. The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values for Z-IETD-FMK and other relevant caspase inhibitors against a panel of caspases. This data is essential for selecting the appropriate inhibitor and concentration for a given experiment.

| Inhibitor | Primary Target(s) | IC50 / Ki (nM) | Notes |

| Z-IETD-FMK | Caspase-8 | IC50: ~350 | Also inhibits granzyme B. May partially inhibit other caspases at higher concentrations. |

| Caspase-10 | IC50: ~5,760 | ||

| Caspase-9 | IC50: ~3,700 | ||

| TNFα-induced apoptosis | IC50: 460 | In T-cells. | |

| Ac-DEVD-CHO | Caspase-3, Caspase-7 | Ki: 0.23 (for Caspase-3) | Also inhibits Caspase-8 (Ki: 0.92 nM). |

| Q-VD-OPh | Pan-caspase | IC50: 25 - 400 | Broad-spectrum inhibitor of caspases 1, 3, 8, and 9. |

| Z-VAD-FMK | Pan-caspase | - | Irreversible, broad-spectrum caspase inhibitor. |

Note: IC50 and Ki values can vary depending on the specific assay conditions, substrate, and enzyme source.

Experimental Protocols

General Synthesis Strategy for Peptide Fluoromethyl Ketones

Solid-Phase Peptide Synthesis (SPPS): This is a common method for synthesizing peptides. An improved technique for creating peptidyl-fluoromethyl ketones involves coupling an aspartate fluoromethyl ketone to a linker and then mounting it onto a resin. Standard Fmoc (9-fluorenylmethyloxycarbonyl) peptide synthesis procedures can then be used to build the peptide chain. The key steps in SPPS include:

-

Resin Loading: Attaching the first C-terminal amino acid (in this case, a protected aspartate fluoromethyl ketone derivative) to a solid support (resin).

-

Deprotection: Removing the temporary Fmoc protecting group from the N-terminus of the attached amino acid.

-

Coupling: Adding the next Fmoc-protected amino acid, which couples to the free N-terminus of the preceding amino acid.

-

Washing: Washing the resin to remove excess reagents and byproducts.

-

Repeat: Repeating the deprotection and coupling steps until the desired peptide sequence is assembled.

-

Cleavage: Cleaving the completed peptide from the resin and removing any permanent side-chain protecting groups.

Solution-Phase Peptide Synthesis: This method involves carrying out the synthesis entirely in a solvent system. A repetitive solution-phase synthesis approach involves coupling amino acids and peptide acids with a slight excess of activated esters in a THF/water solvent mixture. The peptide acid intermediates are then isolated by acidification and extraction.

Cell-Free Caspase-8 Inhibition Assay

This protocol describes a method to determine the inhibitory activity of Z-IETD-FMK on purified caspase-8 in a cell-free system.

Materials:

-

Recombinant active caspase-8

-

Z-IETD-FMK

-

Caspase-8 substrate, e.g., Ac-IETD-pNA (colorimetric) or Ac-IETD-AFC (fluorometric)

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)

-

DMSO

-

96-well microplate (clear for colorimetric, black for fluorometric)

-

Microplate reader

Procedure:

-

Prepare Inhibitor Dilutions: Prepare a serial dilution of Z-IETD-FMK in DMSO. Further dilute these stock solutions in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.

-

Enzyme Preparation: Dilute the recombinant active caspase-8 to the working concentration in ice-cold Assay Buffer.

-

Assay Setup: In the 96-well plate, add the diluted Z-IETD-FMK solutions. Include a positive control (enzyme without inhibitor) and a negative control (Assay Buffer without enzyme).

-

Enzyme Addition: Add the diluted caspase-8 to each well (except the negative control) and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Add the caspase-8 substrate (e.g., Ac-IETD-pNA) to all wells to initiate the reaction.

-

Measurement: Immediately measure the absorbance (at 405 nm for pNA) or fluorescence (Excitation/Emission ~400/~505 nm for AFC) over time using a microplate reader.

-

Data Analysis: Calculate the reaction rates from the linear portion of the progress curves. Determine the percentage of inhibition for each Z-IETD-FMK concentration relative to the uninhibited control. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Cell-Based Apoptosis Assay using Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol describes how to use Z-IETD-FMK to investigate the role of caspase-8 in apoptosis induced in a cell culture model.

Materials:

-

Cell line of interest (e.g., Jurkat cells)

-

Complete cell culture medium

-

Apoptosis-inducing agent (e.g., anti-Fas antibody, TNF-α)

-

Z-IETD-FMK stock solution (in DMSO)

-

Annexin V-FITC/PE Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed the cells in a multi-well plate at a density that will allow for optimal growth and treatment.

-

Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of Z-IETD-FMK (e.g., 10-50 µM) for 30-60 minutes. Include a vehicle control (DMSO) and a negative control (untreated cells).

-

Apoptosis Induction: Add the apoptosis-inducing agent to the appropriate wells and incubate for the required time to induce apoptosis (e.g., 3-6 hours).

-

Cell Harvesting: Gently harvest the cells (both adherent and suspension) and transfer them to flow cytometry tubes.

-

Washing: Wash the cells with cold PBS by centrifugation.

-

Staining: Resuspend the cell pellet in Annexin V Binding Buffer. Add Annexin V-FITC/PE and Propidium Iodide to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Add more Binding Buffer to each tube and analyze the samples on a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

-

Mandatory Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. An improved method for the incorporation of fluoromethyl ketones into solid phase peptide synthesis techniques | Crick [crick.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. An improved method for the incorporation of fluoromethyl ketones into solid phase peptide synthesis techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

Z-IETD-FMK: A Technical Guide for the Study of Necroptosis

For Researchers, Scientists, and Drug Development Professionals

December 21, 2025

Introduction

Necroptosis is a form of regulated necrosis, a pro-inflammatory mode of cell death critical in various physiological and pathological processes, including inflammation, infectious diseases, and cancer.[1] Unlike apoptosis, which is a non-inflammatory, caspase-dependent process, necroptosis is characterized by cellular swelling, plasma membrane rupture, and the release of damage-associated molecular patterns (DAMPs), which triggers an inflammatory response.[1][2] A key chemical probe for inducing and studying necroptosis is Z-IETD-FMK, a potent and selective inhibitor of caspase-8.[1][2][3] This technical guide provides an in-depth exploration of the molecular mechanisms by which Z-IETD-FMK facilitates the study of necroptosis, supported by quantitative data, detailed experimental protocols, and visualizations of the pertinent signaling pathways.

The Core Mechanism: Shifting the Balance from Apoptosis to Necroptosis

Under normal physiological conditions, the activation of death receptors like Tumor Necrosis Factor Receptor 1 (TNFR1) initiates a signaling cascade that can lead to either cell survival or apoptosis.[1] Caspase-8 is a pivotal player in this decision, acting as both an initiator caspase for apoptosis and a crucial inhibitor of the necroptotic pathway.[1][2][4][5] It achieves the latter by cleaving and inactivating key mediators of necroptosis, Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3.[1]

Z-IETD-FMK is a tetrapeptide (Ile-Glu-Thr-Asp) linked to a fluoromethyl ketone (fmk) moiety.[1] This structure allows it to irreversibly bind to the active site of caspase-8, inhibiting its proteolytic activity.[1][6] By blocking caspase-8, Z-IETD-FMK prevents the cleavage of RIPK1 and RIPK3, thereby permitting the assembly of a pro-necroptotic signaling complex known as the necrosome.[1]

The Necroptotic Signaling Cascade Induced by Z-IETD-FMK

The induction of necroptosis using Z-IETD-FMK, typically in the presence of a stimulus like TNF-α, involves several key steps:

-

Death Receptor Activation and Complex I Formation : The binding of TNF-α to its receptor, TNFR1, leads to the formation of a membrane-bound signaling complex known as Complex I. This complex includes TRADD, TRAF2, cIAPs, and RIPK1.[1] In this state, RIPK1 is ubiquitinated by cIAPs, which promotes cell survival pathways like NF-κB.[1]

-

Transition to Complex II (Apoptotic or Necroptotic) : When cIAPs are inhibited (for instance, by Smac mimetics), a cytosolic complex called Complex II is formed.[1] In the presence of active caspase-8, Complex II (composed of FADD, pro-caspase-8, and RIPK1) leads to apoptosis.[1]

-

Z-IETD-FMK's Intervention and Necrosome Formation : Z-IETD-FMK's inhibition of caspase-8 is the critical juncture that diverts the cell from apoptosis towards necroptosis.[1][2] This allows RIPK1 and RIPK3 to interact and form the necrosome, a key step in the necroptotic pathway.[1]

-

Execution of Necroptosis : Within the necrosome, RIPK1 and RIPK3 phosphorylate each other, leading to the recruitment and phosphorylation of the Mixed Lineage Kinase Domain-Like protein (MLKL).[1] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it is believed to form pores, leading to a loss of membrane integrity, cell swelling, and eventual lysis.[1] This rupture releases DAMPs, which can trigger an inflammatory response in the surrounding tissue.[1]

Data Presentation: Quantitative Parameters for Z-IETD-FMK Usage

The effective concentration of Z-IETD-FMK can vary depending on the cell line and experimental conditions. It is often used in combination with other stimuli, such as TNF-α and a Smac mimetic, to robustly induce necroptosis.[1]

| Property | Value | Reference |

| Full Name | Benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethylketone | [6] |

| Synonyms | Z-IE(OMe)TD(OMe)-FMK | [3][6][7] |

| Molecular Formula | C₃₀H₄₃FN₄O₁₁ | [3][6] |

| Molecular Weight | 654.68 g/mol | [3][6] |

| CAS Number | 210344-98-2 | [3][6] |

| Appearance | Translucent film or solid powder | [6] |

| Solubility | Soluble in DMSO (e.g., 5 mM) | [3][6] |

| Purity | ≥95% (UHPLC) | [3][6] |

| Storage | Store at -20°C. Reconstituted solutions are stable for up to 6 months at -20°C. Avoid repeated freeze-thaw cycles. | [6] |

| Typical Working Concentration | 1-20 µM for cell culture assays | [3] |

| Cell Line | Z-IETD-FMK Concentration (µM) | Co-stimulants | Incubation Time (hours) | Outcome | Reference |

| L929 (Mouse fibrosarcoma) | 20 - 50 | TNF-α (1-10 ng/mL) | 3 - 8 | Induction of necroptosis | [1] |

| Jurkat (Human T-cell leukemia) | 20 - 40 | TNF-α (20 ng/mL), Smac mimetic (1 µM) | 24 | Switch from apoptosis to necroptosis | [1] |

| Primary Macrophages | 20 - 50 | TNF-α (100 ng/mL) or LPS (100 ng/mL) | 20 - 24 | Induction of necroptosis | [1] |

| HT-29 (Human colon cancer) | 20 | TNF-α (10 ng/mL), Smac mimetic (e.g., BV6; 100 nM) | 4, 8, or 24 | Induction of necroptosis | [1] |

Experimental Protocols

Protocol 1: Induction of Necroptosis in Cell Culture

This protocol describes a general procedure for inducing necroptosis using Z-IETD-FMK in combination with TNF-α and a Smac mimetic.[1][2]

Materials:

-

Cell line of interest (e.g., HT-29, L929, Jurkat)

-

Complete cell culture medium

-

Z-IETD-FMK (stock solution in DMSO)

-

TNF-α (stock solution in sterile water or PBS with BSA)

-

Smac mimetic (e.g., BV6; stock solution in DMSO)

-

Multi-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere and grow overnight.[1][2]

-

Pre-treatment: Pre-treat the cells with Z-IETD-FMK at the desired final concentration (e.g., 20 µM) for 30-60 minutes.[1]

-

Induction: Add TNF-α (e.g., 10-20 ng/mL) and the Smac mimetic (e.g., 100 nM - 5 µM) to the cell culture medium.[1][2]

-

Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO₂.[1][2]

-

Downstream Analysis: Proceed with downstream analysis, such as cell viability assays or western blotting.[1]

Controls:

-

Untreated Control: Cells treated with vehicle (e.g., DMSO) only.[2]

-

Apoptosis Control (TS): Cells treated with TNF-α and the Smac mimetic without Z-IETD-FMK.[2]

-

Inhibitor Controls: Cells treated with Z-IETD-FMK alone or the Smac mimetic alone to assess any potential off-target effects.[2]

Protocol 2: Western Blot for Phosphorylated MLKL (pMLKL)

Detection of phosphorylated MLKL is a key indicator of necroptosis activation.[1][2]

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-MLKL (Ser358), anti-total MLKL, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Lyse cell pellets in RIPA buffer on ice for 30 minutes.[1]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer the proteins to a PVDF membrane.[2]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using a chemiluminescent substrate and an imaging system.

Mandatory Visualizations

Figure 1: Z-IETD-FMK diverts TNF-α signaling from apoptosis to necroptosis by inhibiting caspase-8.

Figure 2: A generalized experimental workflow for the induction of necroptosis using Z-IETD-FMK.

Considerations and Off-Target Effects

While Z-IETD-FMK is a potent and selective inhibitor of caspase-8, it is not entirely specific.[8] It can exhibit off-target effects on other caspases, such as caspase-3 and -9, although generally with lower potency.[8] It has also been identified as an inhibitor of granzyme B.[7][8] Furthermore, Z-IETD-FMK has been shown to have non-caspase off-target effects, including the suppression of T-cell proliferation and blocking the NF-κB signaling pathway in activated primary T-cells.[8] The related pan-caspase inhibitor Z-VAD-FMK has been reported to induce autophagy by inhibiting N-glycanase 1 (NGLY1), an effect that may also be relevant for Z-IETD-FMK.[8][9][10] Therefore, it is crucial to use the lowest effective concentration of Z-IETD-FMK and include appropriate controls, such as a negative control peptide like Z-FA-FMK, to distinguish between caspase-dependent and -independent effects.[8]

Conclusion

Z-IETD-FMK is an indispensable tool for researchers investigating the molecular mechanisms of necroptosis. Its ability to specifically inhibit caspase-8 allows for the controlled induction of the necroptotic pathway, providing a valuable model to study this alternative form of programmed cell death. By understanding its mechanism of action, adhering to detailed experimental protocols, and being mindful of potential off-target effects, researchers can effectively employ Z-IETD-FMK to advance our understanding of cellular life and death processes, with potential implications for the development of novel therapeutics for a range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. invivogen.com [invivogen.com]

- 4. academic.oup.com [academic.oup.com]

- 5. news-medical.net [news-medical.net]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 10. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Targets of Caspase-8 Inhibitor II: A Technical Guide

This technical guide provides a comprehensive overview of the molecular interactions and cellular effects of Caspase-8 Inhibitor II, also known as Z-IETD-FMK (Benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethylketone). Designed for researchers, scientists, and drug development professionals, this document details the inhibitor's primary and off-target interactions, summarizes quantitative data, presents key signaling pathways, and provides detailed experimental protocols for its use and validation.

Introduction

Caspase-8 is a critical initiator caspase in the extrinsic pathway of apoptosis, a form of programmed cell death essential for tissue homeostasis and the elimination of damaged or infected cells.[1] It also plays a pivotal role at the crossroads of cell survival, inflammation, and an alternative form of programmed cell death known as necroptosis.[2]

Caspase-8 Inhibitor II, Z-IETD-FMK, is a potent, cell-permeable, and irreversible inhibitor widely used to study the roles of Caspase-8.[3][4] Its design is based on the preferred tetrapeptide substrate recognition sequence of Caspase-8, IETD (Ile-Glu-Thr-Asp).[5] This sequence is coupled to a fluoromethylketone (FMK) group, which forms an irreversible covalent bond with the cysteine residue in the active site of the caspase.[3] The N-terminus is protected by a benzyloxycarbonyl (Z) group, which enhances cell permeability, allowing for effective inhibition of intracellular Caspase-8.[2][5] While highly selective, it is not entirely specific, and understanding its full target profile is crucial for accurate interpretation of experimental results.[6]

Molecular Targets and Inhibitory Potency

The primary molecular target of Z-IETD-FMK is Caspase-8. However, it exhibits inhibitory activity against other proteases, particularly other caspases and the serine protease Granzyme B. The degree of inhibition is concentration-dependent, and off-target effects are more prominent at higher concentrations.

Quantitative Inhibitory Data

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Z-IETD-FMK against its primary target and known off-targets. These values are compiled from various in vitro, cell-free enzymatic assays and can vary based on experimental conditions such as substrate concentration and enzyme source.

| Target Protease | Type | IC50 / Ki Value | Notes |

| Caspase-8 | Cysteine Protease | ~350 nM (IC50) [5][7][8][9] | Primary target. An IC50 of 0.46 µM was reported for inhibiting TNFα-induced apoptosis in cells.[5][10] |

| Granzyme B | Serine Protease | Inhibitory activity reported[6][10][11][12] | A significant off-target. Specific IC50 values are not consistently reported in literature. |

| Caspase-10 | Cysteine Protease | ~5.76 µM (IC50)[5][7] | Shows cross-reactivity due to structural homology with Caspase-8. |

| Caspase-9 | Cysteine Protease | ~3.7 µM (IC50)[5][7] | Off-target inhibition is approximately 10-fold weaker than for Caspase-8. |

| Caspase-3 | Cysteine Protease | Partial inhibition observed[9][10] | An effector caspase; inhibition can confound apoptosis readouts. |

| NF-κB Pathway | Signaling Pathway | Inhibition reported[6][10] | May occur independently of caspase inhibition, affecting inflammatory signaling.[13] |

Signaling Pathways Involving Caspase-8

Caspase-8 is a key signaling node. Its inhibition by Z-IETD-FMK has profound effects on multiple cellular pathways, primarily the extrinsic apoptosis pathway and the regulation of necroptosis.

Extrinsic Apoptosis Pathway

In the canonical extrinsic pathway, binding of death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface triggers the formation of the Death-Inducing Signaling Complex (DISC).[5] This complex recruits Pro-caspase-8, leading to its dimerization and auto-activation. Active Caspase-8 then initiates the execution phase of apoptosis by directly cleaving and activating downstream effector caspases, such as Caspase-3 and -7. Z-IETD-FMK directly and irreversibly binds to the active site of Caspase-8, preventing this downstream cascade.

References

- 1. sanbio.nl [sanbio.nl]

- 2. invivogen.com [invivogen.com]

- 3. benchchem.com [benchchem.com]

- 4. Z-IETD-FMK | AAT Bioquest [aatbio.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. z-IETD-FMK | Caspase-8 inhibitor | Probechem Biochemicals [probechem.com]

- 9. benchchem.com [benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. scbt.com [scbt.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. researchgate.net [researchgate.net]

The Role of Caspase-8: A Nexus of Cell Death, Inflammation, and Immunity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Caspase-8, a cysteine-aspartic protease, is a critical signaling molecule that extends far beyond its canonical role as the initiator of extrinsic apoptosis.[1] While its function in programmed cell death is well-established, a growing body of evidence highlights its multifaceted, non-apoptotic roles in regulating inflammation and immunity.[2][3] Caspase-8 acts as a crucial molecular switch, arbitrating between different cell death pathways, including apoptosis and necroptosis, and directly participating in inflammatory signaling.[4][5] It is involved in the activation of inflammasomes, the processing of pro-inflammatory cytokines like IL-1β, and the modulation of immune cell activation and homeostasis.[6][7][8] Dysregulation of Caspase-8 activity is implicated in a range of pathologies, from immunodeficiency and autoimmune disorders to cancer, making it a significant target for therapeutic intervention.[5][9] This technical guide provides a comprehensive overview of the signaling pathways, molecular interactions, and cellular functions of Caspase-8, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development professionals.

Introduction

Caspase-8 (CASP8) is a member of the caspase family of proteases, initially identified for its essential role in initiating the extrinsic apoptosis pathway upon stimulation of death receptors like FAS and TNF-receptor 1 (TNFR1).[6][10] It is synthesized as an inactive zymogen, procaspase-8, which contains two N-terminal death effector domains (DEDs) and a C-terminal protease domain.[5] Upon ligand binding to a death receptor, procaspase-8 is recruited to a multi-protein complex called the Death-Inducing Signaling Complex (DISC), where it undergoes dimerization and autocatalytic activation.[10] This activated Caspase-8 then initiates a downstream caspase cascade, leading to the execution phase of apoptosis.

However, research over the past decade has revealed that the functions of Caspase-8 are far more diverse.[3][11][12] It has emerged as a key regulator of necroptosis, an inflammatory form of programmed cell death, and a direct participant in inflammatory signaling cascades.[2][4] Furthermore, Caspase-8 is essential for the proper activation and function of various immune cells, including T cells, B cells, and natural killer (NK) cells.[8][13] Humans with inactivating mutations in the CASP8 gene suffer from a complex syndrome characterized by lymphadenopathy, splenomegaly, and immunodeficiency due to defective lymphocyte activation and homeostasis.[8][14][15] This guide delves into the canonical and non-canonical functions of Caspase-8, providing a technical framework for its study.

The Canonical Role of Caspase-8 in Apoptosis

The best-characterized function of Caspase-8 is the initiation of extrinsic apoptosis. This pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface.

Signaling Pathway:

-

DISC Formation: Ligand binding induces receptor trimerization and the recruitment of the adaptor protein FADD (Fas-Associated Death Domain). FADD, in turn, recruits procaspase-8 via interactions between their respective DEDs. This assembly forms the DISC.[10]

-

Caspase-8 Activation: The high local concentration of procaspase-8 within the DISC facilitates its dimerization and subsequent autocatalytic cleavage, generating the active heterotetramer (p18/p10)₂.[7]

-

Execution Phase: Activated Caspase-8 can then initiate apoptosis through two main routes:

-

Direct Pathway (Type I cells): Caspase-8 directly cleaves and activates effector caspases, such as Caspase-3 and Caspase-7.[7]

-

Mitochondrial Amplification (Type II cells): Caspase-8 cleaves the BH3-only protein Bid to its truncated form, tBid. tBid translocates to the mitochondria, inducing mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of Caspase-9 and the apoptosome.[7]

-

-

Cell Demise: Effector caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Non-Apoptotic Functions in Inflammation and Immunity

Beyond apoptosis, Caspase-8 has critical, non-death-related functions and regulates alternative cell death pathways that are inherently inflammatory.[1][2][11]

Regulation of Necroptosis

Necroptosis is a regulated, pro-inflammatory form of necrosis that is executed by Receptor-Interacting Protein Kinase 3 (RIPK3) and Mixed Lineage Kinase Domain-Like protein (MLKL). Caspase-8 is the master inhibitor of this pathway.[4]

Molecular Switch:

-

In the presence of active Caspase-8: Upon TNFR1 stimulation, a complex (Complex I) forms, leading to NF-κB activation. Subsequently, a cytosolic complex (Complex II or the Ripoptosome) containing FADD, RIPK1, and procaspase-8 assembles.[4][16] Here, active Caspase-8 cleaves and inactivates RIPK1 and RIPK3, thereby preventing necroptosis and shunting the signal towards apoptosis.[5][6]

-

In the absence or inhibition of Caspase-8: When Caspase-8 is absent or its activity is blocked (e.g., by viral inhibitors or pharmacological agents), RIPK1 and RIPK3 are not cleaved. They auto- and trans-phosphorylate each other, forming a functional "necrosome."[4] Activated RIPK3 then phosphorylates MLKL, causing it to oligomerize and translocate to the plasma membrane, where it forms pores, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs).[17]

References

- 1. Multiple roles of caspase-8 in cell death, inflammation, and innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Non-apoptotic functions of caspase-8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. blog.uni-koeln.de [blog.uni-koeln.de]

- 5. Caspase-8 in inflammatory diseases: a potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Caspase-8: Arbitrating Life and Death in the Innate Immune System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Caspase-8 deficiency in T cells leads to a lethal lymphoinfiltrative immune disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ovid.com [ovid.com]

- 11. Multiple roles of caspase‐8 in cell death, inflammation, and innate immunity | Semantic Scholar [semanticscholar.org]

- 12. Caspase-8 serves both apoptotic and nonapoptotic roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 14. Lymphoproliferation, immunodeficiency and early-onset inflammatory bowel disease associated with a novel mutation in Caspase 8 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Lymphoproliferation, immunodeficiency and early-onset inflammatory bowel disease associated with a novel mutation in Caspase 8 | Haematologica [haematologica.org]

- 16. Caspase-8 Acts as a Molecular Rheostat to Limit RIPK1- and MyD88-Mediated Dendritic Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Induction and Detection of Necroptotic Cell Death in Mammalian Cell Culture | Springer Nature Experiments [experiments.springernature.com]

Z-IETD-FMK in Cancer Cell Research: A Technical Guide to a Potent Caspase-8 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-IETD-FMK (Benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethylketone) is a highly specific, cell-permeable, and irreversible inhibitor of caspase-8, a critical initiator caspase in the extrinsic pathway of apoptosis.[1][2] Its tetrapeptide sequence, "IETD," is preferentially recognized by caspase-8, making it an invaluable tool for dissecting the intricate signaling cascades that govern programmed cell death.[1][3] Beyond its role in studying apoptosis, Z-IETD-FMK has emerged as a key chemical probe for inducing and investigating necroptosis, a regulated form of necrosis, in cancer cells.[4][5] This technical guide provides a comprehensive overview of preliminary studies involving Z-IETD-FMK in cancer cells, presenting quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways.

Data Presentation

The efficacy of Z-IETD-FMK has been evaluated across various cancer cell lines through both enzymatic and cell-based assays. The following tables summarize key quantitative data from these studies, providing a comparative reference for experimental design.

Table 1: In Vitro Enzymatic Inhibition of Caspase-8

This table presents the half-maximal inhibitory concentration (IC50) values of Z-IETD-FMK and other caspase inhibitors against purified caspase-8 enzyme, offering a direct comparison of their intrinsic inhibitory potency.[6][7]

| Inhibitor | Target Caspase(s) | IC50 (nM) in Cell-Free Assay |

| Z-IETD-FMK | Caspase-8 | 350 [6][7] |

| Ac-LESD-CMK | Caspase-8 | 50[6][7] |

| z-LEHD-FMK | Caspase-8, Caspase-9 | 0.70 (for Caspase-8)[7] |

| Q-VD-Oph | Pan-caspase | 25 - 400[7] |

| Ac-DEVD-CHO | Caspase-3, Caspase-7, Caspase-8 | 0.92 (Ki, nM for Caspase-8)[7] |

Note: Lower IC50 values indicate higher potency. Data is compiled from various sources and assay conditions may differ.[7]

Table 2: Effective Concentrations of Z-IETD-FMK in Cancer Cell Lines

| Cell Line | Cancer Type | Inducing Agent | Z-IETD-FMK Concentration | Observed Effect |

| Jurkat | T-cell Leukemia | Anti-Fas antibody | 40 µM | Reduced apoptosis from 94% to 19%.[6] |

| Jurkat | T-cell Leukemia | Camptothecin | 20 µM | Reduced apoptosis by ~42%.[6] |

| HCT-116 | Colon Carcinoma | Fisetin | 20 µM | Mitigated fisetin-induced apoptosis.[6] |

| MRK-nu-1 | Not Specified | Sodium Butyrate | 10 µM | Blocked the formation of caspase-3 active forms.[6] |

| HL-60 | Promyelocytic Leukemia | 23-HUA | 50 µM | Completely blocked DNA fragmentation.[6] |

| MG63 | Osteosarcoma | MSP-4 | 10 µM | Partially reversed MSP-4-induced cytotoxicity.[6] |

| HepG2 | Hepatocellular Carcinoma | Proton Pump Inhibitors | Not specified | Accelerated PPI-induced cell death.[6] |

Experimental Protocols

To ensure reproducibility and facilitate experimental design, detailed methodologies for key experiments involving Z-IETD-FMK are provided below.

Protocol 1: Inhibition of Apoptosis in Cell Culture

This protocol provides a general framework for using Z-IETD-FMK to inhibit apoptosis in a cell culture model.[1]

Materials:

-

Lyophilized Z-IETD-FMK

-

High-purity DMSO[1]

-

Cell culture medium appropriate for the cell line

-

Apoptosis-inducing agent (e.g., anti-Fas antibody, TRAIL, chemotherapy drug)[6]

-

Cell line of interest (e.g., Jurkat cells)[1]

-

Annexin V-FITC Apoptosis Detection Kit[6]

-

Flow cytometer[6]

Procedure:

-

Reconstitution of Z-IETD-FMK: Reconstitute lyophilized Z-IETD-FMK in high-purity DMSO to create a stock solution (e.g., 10 mM).[8] Store the stock solution in small aliquots at -20°C to avoid multiple freeze-thaw cycles.[8]

-

Cell Seeding: Seed the cancer cells in appropriate culture plates at a density that will allow for logarithmic growth during the experiment.[6] Allow cells to adhere and grow overnight.[6]

-

Pre-incubation with Z-IETD-FMK: Pre-treat the cells with the desired concentration of Z-IETD-FMK (typically in the range of 10-50 µM) for 30 minutes to 1 hour.[1] It is crucial to maintain a final DMSO concentration below 0.2% to avoid cellular toxicity.[1]

-

Apoptosis Induction: Add the apoptosis-inducing agent to the cell culture.[1] Include appropriate controls: untreated cells, cells treated with the inducer alone, and cells treated with Z-IETD-FMK alone.[6]

-

Incubation: Incubate the cells for the time required for the inducing agent to trigger apoptosis (e.g., 3 to 5.5 hours).[1]

-

Apoptosis Assessment (Annexin V Staining):

-

Harvest and wash the cells with ice-cold PBS.[6]

-

Resuspend the cells in 1X Binding Buffer.[6]

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[6]

-

Incubate for 15 minutes at room temperature in the dark.[6]

-

Analyze the cells by flow cytometry. An increase in the Annexin V-positive population indicates apoptosis.[6]

-

Protocol 2: Induction of Necroptosis in Cancer Cells

This protocol describes a general procedure for inducing necroptosis in a cancer cell line using a combination of TNF-α, a Smac mimetic, and Z-IETD-FMK (TSZ treatment).[4]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

TNF-α

-

Smac mimetic (e.g., BV6)[9]

-

Z-IETD-FMK

-

DMSO

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in multi-well plates and allow them to adhere overnight.[4]

-

Pre-treatment: Pre-incubate cells with a Smac mimetic for a designated period.[4]

-

Inhibition of Caspase-8: Add Z-IETD-FMK to a final concentration of 20 µM.[4]

-

Necroptosis Induction: Add TNF-α to a final concentration of 20 ng/mL.[4]

-

Controls:

-

Incubation: Incubate the cells for the desired period (e.g., 4, 8, 12, or 24 hours).[4]

-

Necroptosis Assessment (PI Staining):

-

Harvest the cells.

-

Stain with Propidium Iodide (PI).

-

Analyze by flow cytometry. An increase in the PI-positive population indicates necroptotic cell death.[4]

-

Protocol 3: Western Blotting for Caspase Cleavage

This protocol outlines the steps to confirm the inhibitory effect of Z-IETD-FMK on caspase-8 activity by analyzing the cleavage of pro-caspase-8 and its downstream targets.[10]

Materials:

-

Treated and untreated cell lysates

-

Lysis buffer

-

Primary antibodies (e.g., anti-caspase-8, anti-caspase-3, anti-PARP)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer.[10]

-

Protein Quantification: Determine the protein concentration of each cell lysate.[10]

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel.[10]

-

Separate proteins by electrophoresis and transfer them to a membrane.[10]

-

Block the membrane and incubate with primary antibodies overnight at 4°C.[10]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.[10]

-

Detect the protein bands using a chemiluminescent substrate. A decrease in the cleaved forms of caspases and PARP in Z-IETD-FMK-treated samples indicates inhibition.[11]

-

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow involving Z-IETD-FMK.

Caption: Extrinsic apoptosis pathway initiated by death receptor ligation and inhibited by Z-IETD-FMK.

Caption: Necroptosis pathway induced by TNF-α upon caspase-8 inhibition by Z-IETD-FMK.

Caption: A typical experimental workflow for studying the effects of Z-IETD-FMK on cell death.

Conclusion

Z-IETD-FMK is an essential tool for researchers investigating the molecular mechanisms of cell death in cancer.[6] Its high specificity for caspase-8 allows for the precise dissection of the extrinsic apoptosis pathway and provides a reliable method for inducing necroptosis.[4][8] The data and protocols presented in this guide offer a solid foundation for designing and interpreting experiments aimed at exploring the therapeutic potential of targeting cell death pathways in oncology. Further research is warranted to expand the profile of its efficacy in a broader range of cancer cell types and to explore its potential in combination therapies and in vivo models.[6][12]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. invivogen.com [invivogen.com]

- 10. benchchem.com [benchchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Combination therapy in combating cancer - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Neurodegenerative Disease with Caspase-8 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neurodegenerative diseases such as Alzheimer's, Parkinson's, Huntington's, and Amyotrophic Lateral Sclerosis (ALS) are characterized by the progressive loss of neuronal structure and function. A key pathological mechanism implicated in this neuronal demise is apoptosis, or programmed cell death, in which Caspase-8 plays a critical role as an initiator caspase. Beyond its classical role in apoptosis, Caspase-8 is now understood to be a pivotal regulator of necroptosis and neuroinflammation, placing it at a crucial nexus of cell fate decisions in the central nervous system. This technical guide provides an in-depth overview of the core methodologies and quantitative data related to the investigation of Caspase-8 inhibitors as potential therapeutic agents for neurodegenerative diseases. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret experiments in this promising field.

The Dual Role of Caspase-8 in Neurodegeneration

Caspase-8 is a cysteine-aspartic protease that functions as a primary initiator of the extrinsic apoptosis pathway. Upon activation by death receptors like Fas or TNFR1, Caspase-8 initiates a proteolytic cascade leading to the activation of executioner caspases (e.g., Caspase-3) and subsequent dismantling of the cell.

However, the function of Caspase-8 in the context of neurodegeneration is more complex. It also acts as a critical negative regulator of a form of programmed necrosis called necroptosis. By cleaving and inactivating key components of the necroptotic machinery, namely RIPK1 and RIPK3, Caspase-8 prevents this highly inflammatory mode of cell death. Furthermore, Caspase-8 is implicated in neuroinflammatory processes, particularly in microglia, the resident immune cells of the brain.[1][2][3] The activation of Caspase-8 in microglia can drive the production of pro-inflammatory cytokines, contributing to the chronic neuroinflammation observed in many neurodegenerative conditions.[4][5]

This dual functionality presents both an opportunity and a challenge for therapeutic intervention. Inhibition of Caspase-8 could potentially protect neurons from apoptosis, but it also carries the risk of disinhibiting necroptosis, a more inflammatory and potentially more damaging form of cell death.[3][6] Therefore, a thorough understanding of the cellular context and the specific signaling pathways involved is crucial when investigating Caspase-8 inhibitors.

Key Signaling Pathways Involving Caspase-8

The following diagrams illustrate the central signaling pathways in which Caspase-8 is a key player.

Caption: Extrinsic Apoptosis Pathway initiated by death receptor activation.

References

- 1. researchgate.net [researchgate.net]

- 2. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Effect of low doses of actinomycin D on neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. GraphViz Examples and Tutorial [graphs.grevian.org]

- 6. Caspase-8 Is an Effector in Apoptotic Death of Dopaminergic Neurons in Parkinson's Disease, But Pathway Inhibition Results in Neuronal Necrosis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Caspase-8 Inhibitor II (Z-IETD-FMK) in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-8 is a critical initiator caspase in the extrinsic pathway of apoptosis, a form of programmed cell death essential for tissue homeostasis and elimination of damaged or infected cells.[1][2] This pathway is triggered by the binding of extracellular death ligands, such as FasL or TNF-α, to their corresponding death receptors on the cell surface.[1] This interaction leads to the formation of the Death-Inducing Signaling Complex (DISC), which recruits and activates pro-caspase-8.[3] Activated caspase-8 then initiates a downstream cascade by cleaving and activating executioner caspases, such as caspase-3, ultimately leading to the dismantling of the cell.[1]

Caspase-8 Inhibitor II, also known as Z-IETD-FMK (Benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethylketone), is a potent, cell-permeable, and irreversible inhibitor of caspase-8.[1] Its specificity is derived from the IETD tetrapeptide sequence, which is preferentially recognized by the active site of caspase-8.[1][4] The fluoromethylketone (FMK) group forms an irreversible covalent bond with the catalytic cysteine residue in the active site of caspase-8, thereby blocking its proteolytic activity.[1] The N-terminal benzyloxycarbonyl (Z) group enhances the inhibitor's cell permeability.[1] Beyond apoptosis, inhibiting caspase-8 with Z-IETD-FMK can, in some cellular contexts, shift the cell death mechanism towards necroptosis, a form of programmed necrosis.[1][4] This inhibitor is a valuable tool for studying the intricate signaling pathways of apoptosis and other forms of regulated cell death.

Data Presentation

Inhibitor Specifications

| Property | Value | Source |

| Synonyms | Z-Ile-Glu(O-ME)-Thr-Asp(O-Me) fluoromethyl ketone, Z-IETD-FMK | [4] |

| CAS Number | 210344-98-2 | [4] |

| Molecular Formula | C₃₀H₄₃FN₄O₁₁ | [4][5] |

| Molecular Weight | 654.68 g/mol | [4][5] |

| Purity | ≥95% (UHPLC) | [4] |

| Form | White to yellow powder | [5] |

| Cell Permeability | Yes | [1][2][6] |

| Reversibility | Irreversible | [1][2][5] |

Quantitative Data: Inhibitory Activity and Experimental Conditions

| Cell Line | Assay Type | Inducing Agent | Z-IETD-FMK Concentration | Incubation Time | Outcome | Source |

| Jurkat | Apoptosis Assay (Flow Cytometry) | Anti-Fas antibody | 40 µM | 5.5 hours | Reduced apoptosis from 94% to 19% | [1] |

| Jurkat | Apoptosis Assay (Flow Cytometry) | Camptothecin | 20 µM | 3 hours | Reduced apoptosis from ~42% to untreated control levels | [1][7] |

| HL-60 | DNA Fragmentation | 23-HUA | 50 µM | 1 hour | Completely blocked 23-HUA-induced DNA fragmentation | [1][8] |

| MG63 | Cytotoxicity Assay | MSP-4 | 10 µM | - | Partially reversed MSP-4-induced cytotoxicity | [1] |

| HepG2 | Cell Death Assay | PPI | - | - | Accelerated PPI-induced cell death | [1][8] |

| MRK-nu-1 | Caspase-3 Activity | Sodium Butyrate | - | - | Completely inhibited induction of caspase-3 activity | [1] |

| T-cells | Apoptosis Assay | TNFα | IC₅₀: 0.46 µM | - | Full inhibition of the proapoptotic effect of TNFα | [6] |

Note: The optimal working concentration can vary depending on the cell type, experimental conditions, and the specific apoptotic stimulus. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.[9]

Experimental Protocols

Reconstitution and Storage of Z-IETD-FMK

Materials:

Procedure:

-

To create a stock solution (e.g., 10 mM), reconstitute the lyophilized Z-IETD-FMK in high-purity DMSO. For instance, add 150 µL of DMSO to 1 mg of Z-IETD-FMK.[1][7]

-

Vortex gently to ensure the inhibitor is completely dissolved.[11]

-

Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[1] The reconstituted product is stable for up to 6 months at -20°C.[4][10]

Protocol for Inhibition of Apoptosis in Cell Culture

This protocol provides a general framework for using Z-IETD-FMK to inhibit apoptosis induced by an external stimulus.

Materials:

-

Cell line of interest (e.g., Jurkat cells)[1]

-

Appropriate cell culture medium[1]

-

Reconstituted Z-IETD-FMK stock solution[1]

-

Apoptosis-inducing agent (e.g., anti-Fas antibody, TNF-α, Camptothecin)[1]

-

Phosphate-Buffered Saline (PBS)

-

Annexin V-PE Apoptosis Detection Kit or similar apoptosis assay kit[1]

-

Flow cytometer[1]

Procedure:

-

Cell Seeding: Seed the cells in a suitable culture plate (e.g., 6-well plate) at a density appropriate for your cell line to ensure they are in the logarithmic growth phase at the time of treatment. A common starting point is 0.3–0.6 x 10⁶ cells per well.[1]

-

Pre-incubation with Z-IETD-FMK:

-

Prepare fresh culture medium containing the desired final concentration of Z-IETD-FMK. A typical working concentration range is 10-50 µM.[1]

-

It is crucial to include a vehicle control (DMSO) at the same final concentration as the Z-IETD-FMK-treated samples. The final DMSO concentration should be kept below 0.2% to avoid cellular toxicity.[1][7]

-

Remove the existing medium from the cells and add the medium containing Z-IETD-FMK or the vehicle control.

-

Pre-incubate the cells for 30 minutes to 1 hour at 37°C in a CO₂ incubator.[1]

-

-

Induction of Apoptosis:

-

Add the apoptosis-inducing agent at its predetermined optimal concentration to the wells (except for the untreated control wells).

-

Incubate the cells for the time required for the inducing agent to trigger apoptosis (e.g., 3 to 5.5 hours).[1]

-

-

Assessment of Apoptosis:

-

Harvest the cells by centrifugation.

-

Wash the cells with cold PBS.

-

Stain the cells for apoptosis using an Annexin V-PE Apoptosis Detection Kit according to the manufacturer's protocol.

-

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.[7]

-

Caspase-8 Colorimetric Activity Assay

This protocol measures the activity of caspase-8 in cell lysates.

Materials:

-

Treated and untreated cell pellets

-

Ice-cold Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)[3]

-

2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 20 mM DTT, 2 mM EDTA, 20% glycerol)[3]

-

Caspase-8 substrate (e.g., Ac-IETD-pNA)[1]

-

96-well microplate

-

Microplate reader[1]

Procedure:

-

Cell Lysate Preparation:

-

Treat cells with the apoptosis-inducing agent in the presence or absence of Z-IETD-FMK as described in the previous protocol.

-

Harvest the cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Cell Lysis Buffer and incubate on ice for 10-15 minutes.[3]

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cell debris.[3]

-

Collect the supernatant (cytosolic extract).[3]

-

Determine the protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay).[3]

-

-

Caspase-8 Activity Measurement:

-

In a 96-well plate, add 50-100 µg of protein from each cell lysate to individual wells.

-

Adjust the volume of each well to 50 µL with Cell Lysis Buffer.[3]

-

Add 50 µL of 2x Reaction Buffer to each well.[3]

-

Add 5 µL of the Ac-IETD-pNA substrate (final concentration 200 µM).[3]

-

Incubate the plate at 37°C and measure the absorbance at 405 nm at regular intervals using a microplate reader.[3] The rate of color change is proportional to the caspase-8 activity.[1]

-